7-methoxy-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The compound 7-methoxy-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidine-pyrrolotriazole hybrid moiety at position 2. This structure combines a bicyclic quinazolinone scaffold, known for its pharmacological relevance (e.g., kinase inhibition or antimicrobial activity), with a pyrrolotriazole-piperidine sidechain that may enhance binding affinity or solubility .
Properties
IUPAC Name |
3-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-29-16-4-5-17-18(11-16)22-14-26(21(17)28)12-15-6-9-25(10-7-15)13-20-24-23-19-3-2-8-27(19)20/h4-5,11,14-15H,2-3,6-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPJBLXGYHNRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=C5N4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methoxy-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N6O2 with a molecular weight of 394.5 g/mol. It features a quinazolinone core linked to a pyrrolotriazole and piperidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N6O2 |
| Molecular Weight | 394.5 g/mol |
| Purity | Typically ≥ 95% |
| Complexity Rating | 622 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate several signaling pathways related to cell proliferation and apoptosis.
Potential Mechanisms Include:
- Kinase Inhibition : Similar compounds have shown significant activity against various kinases, which are critical in regulating cellular functions such as growth and survival.
- Antioxidant Activity : Compounds with similar structural features have been noted for their antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines. The exact mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. The mode of action likely involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies
Case Study 1: Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activity.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both strains, indicating potent antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of quinazolin-4-one derivatives and pyrrolotriazole-containing molecules. Below is a comparative analysis with key analogues:
Key Observations
Core Scaffold Variations: The target compound’s quinazolin-4-one core is shared with 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one and chlorinated derivatives . Quinazolinones are often explored for kinase inhibition due to their planar aromatic structure, which facilitates ATP-binding site interactions. Pyrazolo-pyrimidinones (e.g., ) and pyrrolo-thiazolo-pyrimidines () represent alternative heterocyclic systems with distinct electronic profiles and bioactivity .
Substituent Effects: The 7-methoxy group in the target compound likely enhances electron density and solubility compared to chloro or methyl substituents in analogues .
Physicochemical Properties: The molecular weight (~469.5) of the target compound is higher than most quinazolinone derivatives (e.g., 331.36 in ), primarily due to the pyrrolotriazole-piperidine moiety. This may impact bioavailability, as per Lipinski’s rule . Analogues with fused triazole systems () exhibit higher molecular weights (~697.81) and complex NMR spectra, suggesting challenges in synthesis and purification .
The pyrrolotriazole group in and is associated with synthetic intermediates for bioactive natural products, hinting at possible utility in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
